molecular formula C6H8Br2N2O B1373740 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide CAS No. 1252185-47-9

2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide

Cat. No.: B1373740
CAS No.: 1252185-47-9
M. Wt: 283.95 g/mol
InChI Key: IZURTEFMHTXRFP-UHFFFAOYSA-N
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Description

“2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide” is a chemical compound with the molecular formula C6H7BrN2O . It’s also known by other names such as “2-Brom-1-(1-methyl-1H-pyrazol-4-yl)ethanon” in German, “2-Bromo-1-(1-méthyl-1H-pyrazol-4-yl)éthanone” in French .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a carbon atom, which is part of an ethanone group. This group is further connected to a 1-methyl-1H-pyrazol-4-yl group .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 276.0±15.0 °C at 760 mmHg, and a flash point of 120.7±20.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 42.9±0.5 cm3, and it has a polar surface area of 35 Å2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Technique : A study by Bach and Bridges (1982) explored the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide, a compound related to 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide, using a reaction with HBr at elevated temperatures. This technique highlights a method for producing brominated compounds in high purity and yield, which could be relevant for the synthesis of this compound (Bach & Bridges, 1982).
  • Structural Characterization : Delgado et al. (2020) performed a study on pyrazoline compounds, including the structural characterization of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one. Their approach to characterizing the structure using X-ray diffraction can provide insights into the analysis of similar brominated pyrazole derivatives (Delgado et al., 2020).

Chemical Reactions and Applications

  • Antibacterial and Antifungal Activities : Pundeer et al. (2013) investigated the antibacterial and antifungal activities of brominated pyrazoles, a category which includes this compound. Their research into the antimicrobial activity of these compounds could be relevant for understanding the potential applications of this compound in medicinal chemistry (Pundeer et al., 2013).
  • Electro-catalyzed Transformations : Vafajoo et al. (2015) described the synthesis of pyrazole derivatives using electrocatalysis. This study could provide a framework for understanding how this compound might be utilized in electro-catalyzed chemical transformations (Vafajoo et al., 2015).

Safety and Hazards

The compound is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause damage to eyes, skin irritation, and may cause respiratory irritation . Precautionary measures include wearing protective equipment and avoiding release to the environment .

Properties

IUPAC Name

2-bromo-1-(1-methylpyrazol-4-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.BrH/c1-9-4-5(3-8-9)6(10)2-7;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZURTEFMHTXRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252185-47-9
Record name 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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